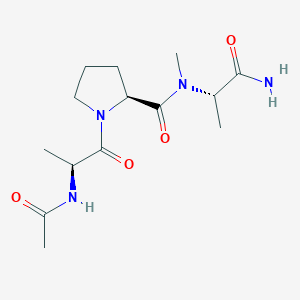
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves several steps. One common synthetic route includes the use of chiral reagents to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs. Industrial applications might include its use in the production of specialized materials or as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
When compared to similar compounds, (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide stands out due to its unique stereochemistry and functional groups. Similar compounds might include other chiral amides or peptides with comparable structures. the specific arrangement of atoms in this compound gives it distinct properties that can be advantageous in certain applications .
Biological Activity
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide, commonly referred to as compound 58595-31-6, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24N4O4
- Molecular Weight : 312.36 g/mol
- CAS Number : 58595-31-6
- Purity : ≥ 98% .
The biological activity of this compound is primarily linked to its structural features, which include a pyrrolidine moiety and an acetamidopropanoyl group. These functional groups are known to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.
Antiviral Properties
Research into antiviral compounds has highlighted the potential of similar structures in inhibiting viral replication. The presence of the pyrrolidine ring is often associated with enhanced bioactivity against viral pathogens. While direct studies on this specific compound are sparse, the synthesis of related compounds has shown effective antiviral activity .
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of related pyrrolidine derivatives suggest potential applications in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, although specific data for this compound remains to be established.
Case Studies and Research Findings
Properties
Molecular Formula |
C14H24N4O4 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-8(16-10(3)19)13(21)18-7-5-6-11(18)14(22)17(4)9(2)12(15)20/h8-9,11H,5-7H2,1-4H3,(H2,15,20)(H,16,19)/t8-,9-,11-/m0/s1 |
InChI Key |
MTPRNSWGVDVGIR-QXEWZRGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](C)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















